molecular formula C16H11F4N3O2S B1676219 マバコキシブ CAS No. 170569-88-7

マバコキシブ

カタログ番号: B1676219
CAS番号: 170569-88-7
分子量: 385.3 g/mol
InChIキー: TTZNQDOUNXBMJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Mavacoxib has several scientific research applications, including:

作用機序

マバコキシブは、アラキドン酸からプロスタグランジンの合成に関与するシクロオキシゲナーゼ-2酵素を選択的に阻害することによって、その効果を発揮します 。プロスタグランジンは、炎症と痛みのメディエーターであり、その産生を阻害することで、マバコキシブは炎症を軽減し、痛みを緩和します。 この化合物は、血漿中半減期が長いため、慢性疾患の治療に、投与頻度が少なく、コンプライアンスが向上します .

類似の化合物との比較

類似の化合物

    セレコキシブ: 痛みと炎症の治療に使用される、別の選択的シクロオキシゲナーゼ-2阻害剤です。

    バルデコキシブ: セレコキシブと同様に、抗炎症作用で知られています。

    パレコキシブ: バルデコキシブのプロドラッグで、短期的な痛みの管理に使用されます。

マバコキシブの独自性

マバコキシブは、その長時間の効果により、獣医学における慢性痛の管理に特に適しています。 他の選択的シクロオキシゲナーゼ-2阻害剤とは異なり、マバコキシブは、投与頻度が少なく、ペットの飼い主にとってコンプライアンスと利便性が向上します .

Safety and Hazards

Mavacoxib may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is not flammable or combustible .

準備方法

合成ルートと反応条件

マバコキシブは、イソキサゾールの銅触媒による還元環開裂により、フルオロアルキル化エナミノノンを生成することで合成することができます。 この方法は、市販の試薬を使用し、セットアップが簡単で、官能基の許容範囲が広く、位置選択性が高いことで知られています このプロセスには、銅/ジアミン触媒の使用が含まれますが、これは、位置選択性、脱フッ素化の欠如、および還元可能な官能基の還元が欠如しているために有利です .

工業生産方法

マバコキシブの工業生産は、通常、バッチ処理で、改善された後処理と精製工程により、高収率を実現しています。 このプロセスは、効率的かつスケーラブルになるように設計されており、最終製品の品質と純度を常に確保しています .

化学反応解析

反応の種類

マバコキシブは、次のようなさまざまな化学反応を起こします。

    酸化: マバコキシブは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。

    還元: この化合物は、還元反応を起こすこともできますが、これはそれほど一般的ではありません。

    置換: マバコキシブは、置換反応に参加することができ、その際、ある官能基が別の官能基と置換されます。

一般的な試薬と条件

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: 目的の置換反応に応じて、さまざまな求核剤や求電子剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によって、マバコキシブのさまざまな酸化誘導体が生成される可能性があり、置換反応によって、さまざまな置換されたマバコキシブ化合物が生成される可能性があります。

科学研究アプリケーション

マバコキシブは、次のような科学研究アプリケーションをいくつか持っています。

化学反応の分析

Types of Reactions

Mavacoxib undergoes various chemical reactions, including:

    Oxidation: Mavacoxib can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Mavacoxib can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of mavacoxib, while substitution reactions can produce a variety of substituted mavacoxib compounds.

類似化合物との比較

Similar Compounds

    Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

    Valdecoxib: Similar to celecoxib, used for its anti-inflammatory properties.

    Parecoxib: A prodrug of valdecoxib, used for short-term management of pain.

Uniqueness of Mavacoxib

Mavacoxib is unique due to its long-acting effects, which make it particularly suitable for managing chronic pain in veterinary medicine. Unlike other selective cyclooxygenase-2 inhibitors, mavacoxib requires less frequent dosing, which enhances compliance and convenience for pet owners .

特性

IUPAC Name

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZNQDOUNXBMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168880
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170569-88-7
Record name Mavacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170569-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The following procedure describes a method of preparing the crystal Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide without isolating the crystal Form II. 2-propanol (70 ml) and ethyl trifluoroacetate (27.15 g, 0.191 moles) are added to a first vessel, followed by a line wash of 2-propanol (10 ml). Next, 25% sodium methoxide in methanol (37.5 g, 0.174 moles) is added to the vessel, followed by a line wash of 2-propanol (10 ml). Next, 4-fluoroacetophenone (20 g, 0.145 moles) is added followed by a line wash of 2-propanol (10 ml). The contents of vessel are heated to 55° C. and held at that temperature for 2 hours, then cooled to ambient temperature. Water (110 ml), concentrated hydrochloric acid (20.0 g, 0.203 moles), and 4-sulfonamidophenylhydrazine hydrochloride (32.4 g, 0.145 moles) are added to a second vessel, followed by a line wash of water (10 ml). The contents of the first vessel are added to the second vessel, followed by a line wash of 2-propanol (60 ml). The combined contents are heated at 70° C. for 2 hours, then cooled to 55° C. and seeded with 10 mg (0.05% wt/wt relative to 4-fluoroacetophenone) of Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide. The contents are held at 55° C. for 6 hours, then cooled to ambient temperature and filtered. The product is washed with 50% aqueous 2-propanol (120 ml) and water (60 ml), then dried under vacuum at 55° C. to give 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide of the desired Form I polymorph (44.8 g, 80%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
27.15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mavacoxib
Reactant of Route 2
Reactant of Route 2
Mavacoxib
Reactant of Route 3
Mavacoxib
Reactant of Route 4
Reactant of Route 4
Mavacoxib
Reactant of Route 5
Reactant of Route 5
Mavacoxib
Reactant of Route 6
Reactant of Route 6
Mavacoxib
Customer
Q & A

Q1: What is the primary mechanism of action of mavacoxib?

A1: Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. [, , , , ] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. [] By inhibiting COX-2, mavacoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Q2: Does mavacoxib exhibit any selectivity for COX-2 over COX-1?

A2: Yes, mavacoxib demonstrates preferential action on the COX-2 isoform compared to COX-1. [] This selectivity is desirable as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Q3: Beyond COX-2 inhibition, are there other potential mechanisms contributing to mavacoxib's anti-tumor effects?

A3: Research suggests that mavacoxib might exert anti-tumor effects independent of COX-2 expression levels. [, ] In vitro studies on canine cancer cell lines and cancer stem cells revealed anti-proliferative and pro-apoptotic effects even in cells with low COX-2 expression. [, ] The exact mechanisms underlying these effects are still under investigation.

Q4: What is the chemical structure and molecular formula of mavacoxib?

A4: Mavacoxib is a member of the sulfonamide subgroup of coxibs. Its chemical name is 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. []

Q5: Are there any studies describing the synthesis of mavacoxib?

A5: Yes, several studies describe efficient synthetic routes for mavacoxib. One approach utilizes a copper-catalyzed reductive ring-cleavage of isoxazoles. [] Another method employs a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides. [] These methods offer regioselective synthesis and access to key intermediates for mavacoxib production.

Q6: How is mavacoxib absorbed and distributed in the body?

A6: Mavacoxib is highly lipophilic, resulting in good absorption when administered orally, particularly with food. [] The absolute bioavailability of mavacoxib increases significantly when given with food (87.4%) compared to fasted state (46.1%). [] It distributes widely throughout the body and exhibits a relatively large volume of distribution. [, ]

Q7: How is mavacoxib metabolized and excreted?

A8: Mavacoxib undergoes limited biotransformation in the dog. [] Elimination occurs primarily through biliary secretion and excretion of unchanged drug in feces. [] Renal excretion plays a minor role due to its limited water solubility. []

Q8: Are there any breed-related differences in the pharmacokinetics of mavacoxib?

A9: Yes, population pharmacokinetic studies have identified breed differences in mavacoxib pharmacokinetics. [] German Shepherds and Labrador Retrievers exhibit higher oral clearance (Cl/F) compared to other breeds with similar age and body weight. []

Q9: How has the efficacy of mavacoxib been evaluated in vitro?

A10: In vitro studies have demonstrated mavacoxib's ability to inhibit both COX-1 and COX-2 isoforms in whole blood assays. [] Additionally, its effects on cell proliferation, apoptosis, and migration have been assessed in various human and canine cancer cell lines. []

Q10: What animal models have been used to assess the efficacy of mavacoxib?

A11: Preclinical models of inflammation and pain, specifically in dogs, have been utilized to evaluate mavacoxib's pharmacodynamics. [] A lipopolysaccharide-induced pyresis model in cockatiels has also been used to study its pharmacodynamic parameters. []

Q11: Has mavacoxib's efficacy been investigated in clinical trials involving client-owned dogs?

A12: Yes, several clinical trials have assessed mavacoxib's efficacy and safety in dogs with naturally occurring osteoarthritis. [, , , ] These studies have demonstrated its effectiveness in reducing pain and inflammation associated with osteoarthritis.

Q12: What clinical metrology instruments have been employed to evaluate mavacoxib's effectiveness in dogs with osteoarthritis?

A13: Studies have used validated clinical metrology instruments such as force platform analysis [, ] and the Canine Brief Pain Inventory (CBPI) to assess mavacoxib's efficacy in improving lameness and pain associated with osteoarthritis. [, , ] Force platform analysis has shown significant improvement in peak vertical force and vertical impulse in treated dogs. []

Q13: What is the general safety profile of mavacoxib in dogs?

A14: While mavacoxib is generally well-tolerated in dogs, potential adverse effects, primarily gastrointestinal, have been reported. [, , ] It is crucial to administer mavacoxib according to the recommended dosage regimen to minimize the risk of adverse effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。